molecular formula C13H16O2 B12569158 2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl- CAS No. 502624-20-6

2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl-

Cat. No.: B12569158
CAS No.: 502624-20-6
M. Wt: 204.26 g/mol
InChI Key: ITAUHZJQGRLPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl- is a heterocyclic organic compound featuring a six-membered α-pyrone ring (one oxygen atom and a ketone group) with a 1-heptynyl substituent at position 4 and a methyl group at position 5. The heptynyl group (a seven-carbon alkyne chain) introduces hydrophobicity and reactivity, while the methyl group enhances steric effects and stability. Pyranones are widely studied for their biological activities, including cytotoxicity, antimicrobial effects, and enzyme inhibition .

Properties

CAS No.

502624-20-6

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

4-hept-1-ynyl-6-methylpyran-2-one

InChI

InChI=1S/C13H16O2/c1-3-4-5-6-7-8-12-9-11(2)15-13(14)10-12/h9-10H,3-6H2,1-2H3

InChI Key

ITAUHZJQGRLPIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC1=CC(=O)OC(=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl- typically involves the following steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydroxy acid or an ester.

    Introduction of the Heptynyl Group: The heptynyl group can be introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with a halide in the presence of a palladium catalyst.

    Methylation: The methyl group can be introduced through a methylation reaction using a suitable methylating agent, such as methyl iodide, in the presence of a base.

Industrial Production Methods

Industrial production of 2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The heptynyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl- involves its interaction with specific molecular targets. For example, it may inhibit the growth of fungi by interfering with their cell wall synthesis or metabolic pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Comparison

Pyranone derivatives differ primarily in substituent type, position, and chain length. Key structural analogs include:

Compound Name Substituents Molecular Formula Key Structural Features
Target Compound 4-(1-heptynyl), 6-methyl C₁₃H₁₆O₂ Long alkyne chain, methyl group
6-Pentyl-2H-pyran-2-one 6-pentyl C₁₀H₁₄O₂ Saturated alkyl chain
4-Methylcoumarin 4-methyl C₁₀H₈O₂ Aromatic coumarin scaffold
5-Hydroxy-2H-pyran-2-one 5-hydroxy C₅H₆O₃ Hydroxyl group enhancing hydrophilicity
6-Ethyl-5,6-dihydro-2H-pyran-2-one 6-ethyl, dihydro C₇H₁₀O₂ Partially saturated ring
2H-Pyran-2-one, tetrahydro-6-(2-penten-1-yl)- 6-(2-pentenyl), tetrahydro C₁₀H₁₆O₂ Unsaturated pentenyl chain, reduced ring

Key Observations :

  • The heptynyl group in the target compound introduces rigidity and reactivity due to the triple bond, contrasting with saturated alkyl chains in analogs like 6-pentyl-2H-pyran-2-one.
  • The methyl group at position 6 may sterically hinder reactions compared to unsubstituted pyranones.

Reactivity Differences :

  • The heptynyl group enables click chemistry or cycloaddition reactions, unlike saturated chains .
  • Dihydro analogs (e.g., 6-ethyl-5,6-dihydro-2H-pyran-2-one) require hydrogenation steps, altering ring conjugation .

Physicochemical Properties

Property Target Compound 6-Pentyl-2H-pyran-2-one 4-Methylcoumarin
Solubility Low (hydrophobic alkyne) Moderate (alkyl chain) Low (aromatic)
Stability Moderate (alkyne reactivity) High High
Melting Point Not reported ~80–85°C ~120–125°C

Functional Group Impact :

  • Heptynyl : Increases hydrophobicity and reduces water solubility compared to hydroxyl or methyl groups.
  • Methyl : Enhances thermal stability but may reduce electrophilic substitution rates .

Key Trends :

  • Longer alkyl/alkyne chains (e.g., pentyl, heptynyl) enhance lipid membrane interactions, boosting antifungal/antimicrobial activity .
  • Aromatic substituents (e.g., coumarin) favor fluorescence and enzyme inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.